REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:11][CH2:10][C:9]2[C:4](=[CH:5][C:6]([N+:14]([O-:16])=[O:15])=[C:7]([O:12][CH3:13])[CH:8]=2)[C:3]1=O>C1COCC1>[CH3:13][O:12][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][C:6]=1[N+:14]([O-:16])=[O:15])[CH2:3][N:2]([CH3:1])[CH2:11][CH2:10]2
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Name
|
|
Quantity
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4.7 g
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Type
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reactant
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Smiles
|
CN1C(C2=CC(=C(C=C2CC1)OC)[N+](=O)[O-])=O
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
49.8 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
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at reflux for 20 h
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Duration
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20 h
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Type
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CUSTOM
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Details
|
The mixture was quenched via careful addition of MeOH (50 mL)
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Type
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CONCENTRATION
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Details
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the resulting solution was concentrated under reduced pressure
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Type
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TEMPERATURE
|
Details
|
The reation was cooled
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Type
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ADDITION
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Details
|
adjusted to basic pH via cautious addition of aqueous NH4OH
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Type
|
EXTRACTION
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Details
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extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined organic layers were dried
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCN(CC2=CC1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |